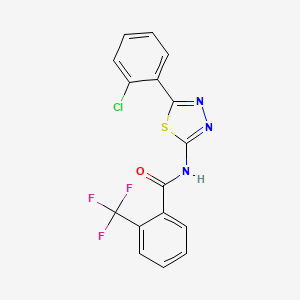![molecular formula C14H11ClN4O B2460117 3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine CAS No. 620935-11-7](/img/structure/B2460117.png)
3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine” is a novel compound that has been studied for its potential as an oral drug candidate . It has been found to have remarkable dose-dependent anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Physical And Chemical Properties Analysis
The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks in drug development. Researchers explore their structural diversity to create novel pharmaceutical agents. The piperidine ring system is present in more than twenty classes of drugs, making it a crucial scaffold for drug design. Scientists investigate modifications of the piperidine moiety to enhance bioactivity, solubility, and pharmacokinetics .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. Researchers use them as intermediates in organic synthesis. The spirocyclic motif offers opportunities for diverse functionalization, making it valuable for constructing complex molecules. Applications range from natural product synthesis to the development of bioactive compounds .
Condensed Piperidines: Bridging Rings
Condensed piperidines result from the fusion of the piperidine ring with other heterocycles or aromatic rings. These bridged systems exhibit interesting properties and find applications in medicinal chemistry. For instance, bridged piperidines are present in certain antipsychotic drugs. Researchers explore their synthesis and biological activity .
Piperidinones: Versatile Intermediates
Piperidinones, which contain a ketone group within the piperidine ring, serve as versatile intermediates. They participate in various transformations, including cyclizations, annulations, and multicomponent reactions. Researchers utilize piperidinones to access diverse molecular architectures. Their synthetic versatility contributes to drug discovery and material science .
Biological Evaluation of Piperidine-Based Compounds
Scientists investigate the biological activity of synthetic and natural piperidines. The piperidine scaffold appears in numerous bioactive molecules, such as neurotransmitter modulators, antiviral agents, and enzyme inhibitors. Researchers assess the binding affinity, selectivity, and toxicity of piperidine-containing compounds. This evaluation informs drug development and therapeutic strategies .
Hydrogenation and Amination Reactions
Hydrogenation and amination of piperidine derivatives play a crucial role in accessing functionalized compounds. Researchers explore catalytic methods to introduce substituents at specific positions. These reactions enable the synthesis of diverse piperidine analogs with tailored properties. Applications extend to agrochemicals, materials, and pharmaceuticals .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph . It’s also noted that the compound exhibited degradation under oxidative and thermal stress .
Eigenschaften
IUPAC Name |
3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-3-5-12(6-4-11)20-9-13-17-14(19-18-13)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPDDBLOKOVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


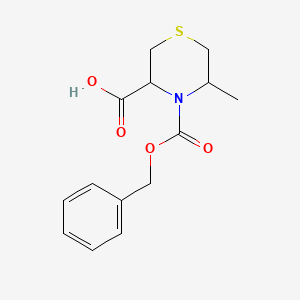
![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)
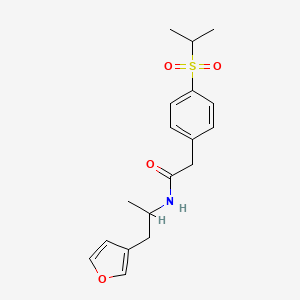


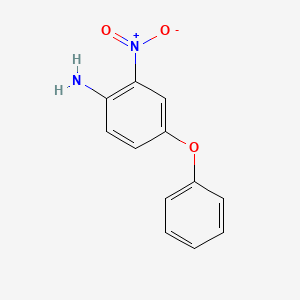
![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)
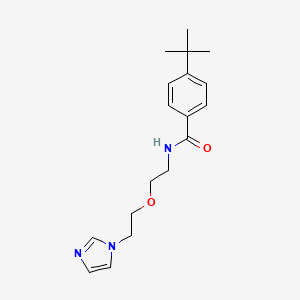
![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)
